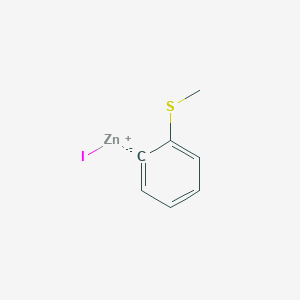

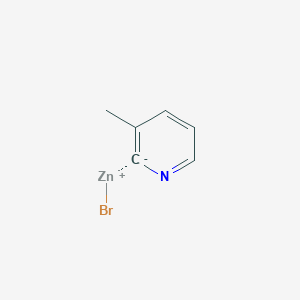

2-(Methylthio)phenylzinc iodide

Vue d'ensemble

Description

2-(Methylthio)phenylzinc iodide is widely used in biomedicine, particularly in organic synthetic protocols for pharmaceuticals . It aids in the manufacture of drugs for treating various diseases like cardiovascular disorders and neurodegenerative diseases .

Molecular Structure Analysis

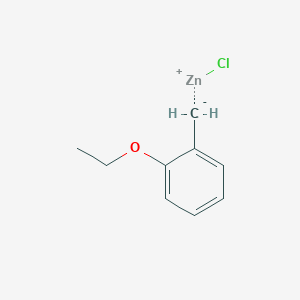

The molecular formula of this compound is CH3SC6H4ZnI . The InChI code is 1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 315.49 . It is typically stored at temperatures between 2-8°C . The density of the 0.5 M solution in THF is 1.013 g/mL at 25 °C .Applications De Recherche Scientifique

Organometallic Synthesis and Reactions

- Synthesis of Dienes and Trienes : Diferrocenyl(methylthio)cyclopropenylium iodide reacts with organometallic compounds to yield diferrocenyl-methylthio-dienes and trienes, which are valuable intermediates in organic synthesis (Berestneva et al., 2005).

- Catalysis for Suzuki-Miyaura Coupling : A complex of 2-(methylthio)aniline with palladium(II) demonstrated high efficiency as a catalyst for Suzuki-Miyaura CC coupling reactions in water, showcasing its role in facilitating eco-friendly chemical processes (Rao et al., 2014).

Functional Group Migration

- Functional Group Migration : Research involving 1,2-diferrocenyl-3-(methylthio)cyclopropenylium iodide with CH acids highlighted functional group migration, a phenomenon critical for the synthesis of complex organic molecules (Klimova et al., 2006).

Material Science and Polymer Technology

- Solvent-Free Organic Synthesis : Studies on solvent-free reactions of certain methylthio-containing compounds with iodine underlined the potential of these methodologies in environmental chemistry by avoiding solvent use, thus reducing the ecological footprint of chemical syntheses (Matsumoto et al., 2003).

Advanced Catalysis

- Nitrile-Amide Interconversion and Sonogashira Coupling : Trinuclear complexes of palladium(II) with chalcogenated N-heterocyclic carbenes, derived from compounds similar to 2-(Methylthio)phenylzinc iodide, showcased effectiveness in catalyzing nitrile-amide interconversions and Sonogashira coupling, indicating their versatility in organic synthesis and pharmaceutical manufacturing (Dubey et al., 2017).

Sensor Technology

- Detection of Iodide and Mercury : The development of a neutral conjugated polymer poly-p-phenylene derivative for the detection of iodide and mercury through fluorescence "turn-off/turn-on" characteristics and colorimetric responses showcases the potential application of this compound derivatives in environmental monitoring and safety (Hussain et al., 2013).

Safety and Hazards

Mécanisme D'action

Result of Action

It is known to be utilized broadly in biomedicine, particularly in organic synthetic protocols for pharmaceuticals .

Action Environment

The action, efficacy, and stability of 2-(Methylthio)phenylzinc iodide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, it is recommended to be stored at 2-8°C .

Propriétés

IUPAC Name |

iodozinc(1+);methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWSFIRLRHUIFL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=[C-]1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ISZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

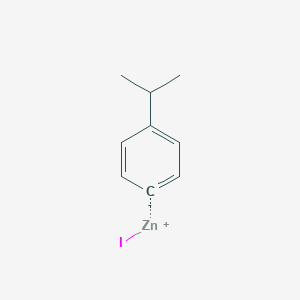

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)

![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)